7,8-Dichloro-2-dibenzofuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-2-dibenzofuranol is a chlorinated dibenzofuran compound, belonging to the class of polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule. This compound is known for its industrial and environmental significance, often found as an impurity in various chlorinated products and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-2-dibenzofuranol typically involves the chlorination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound is not common due to its classification as an industrial by-product and pollutant. It is primarily produced in small quantities as an unwanted impurity during the manufacturing of other chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-2-dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dibenzofuran quinones.
Reduction: Formation of less chlorinated dibenzofurans.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Scientific Research Applications
7,8-Dichloro-2-dibenzofuranol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Mechanism of Action
The primary mechanism of action of 7,8-Dichloro-2-dibenzofuranol involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA sequences, leading to the activation of various genes. The binding of this compound to the aryl hydrocarbon receptor can result in altered gene expression and subsequent biological effects .
Comparison with Similar Compounds
- 6,7-Dichloro-2-dibenzofuranol
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Comparison: 7,8-Dichloro-2-dibenzofuranol is unique due to its specific chlorination pattern at the 7 and 8 positions. This structural feature influences its chemical reactivity and interaction with biological targets. Compared to other similar compounds, this compound exhibits distinct toxicological properties and environmental behavior .
Properties
CAS No. |
74423-77-1 |
---|---|
Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
7,8-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-4-8-7-3-6(15)1-2-11(7)16-12(8)5-10(9)14/h1-5,15H |
InChI Key |
QFXILFJMBHEURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.